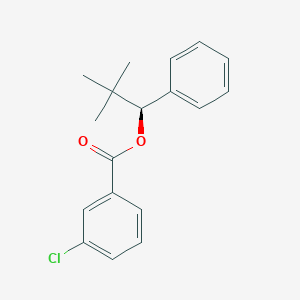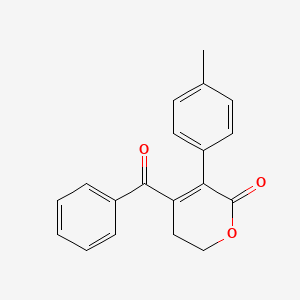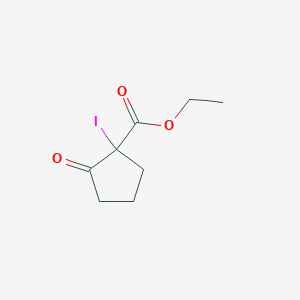
(1S)-2,2-Dimethyl-1-phenylpropyl 3-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2,2-Dimethyl-1-phenylpropyl 3-chlorobenzoate is an organic compound that belongs to the class of esters It is derived from 3-chlorobenzoic acid and (1S)-2,2-dimethyl-1-phenylpropanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2-Dimethyl-1-phenylpropyl 3-chlorobenzoate typically involves the esterification of 3-chlorobenzoic acid with (1S)-2,2-dimethyl-1-phenylpropanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-2,2-Dimethyl-1-phenylpropyl 3-chlorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 3-chlorobenzoic acid and (1S)-2,2-dimethyl-1-phenylpropanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3-chlorobenzoic acid and (1S)-2,2-dimethyl-1-phenylpropanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1S)-2,2-Dimethyl-1-phenylpropyl 3-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (1S)-2,2-Dimethyl-1-phenylpropyl 3-chlorobenzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components. The 3-chlorobenzoic acid moiety can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chlorobenzoic acid: A precursor and degradation product of (1S)-2,2-Dimethyl-1-phenylpropyl 3-chlorobenzoate.
2,2-Dimethyl-1-phenylpropanol: The alcohol component used in the synthesis of the compound.
Other chlorobenzoates: Compounds with similar structures but different substituents on the benzene ring
Uniqueness
This compound is unique due to its specific combination of the 3-chlorobenzoic acid and (1S)-2,2-dimethyl-1-phenylpropanol moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
671212-55-8 |
|---|---|
Formule moléculaire |
C18H19ClO2 |
Poids moléculaire |
302.8 g/mol |
Nom IUPAC |
[(1S)-2,2-dimethyl-1-phenylpropyl] 3-chlorobenzoate |
InChI |
InChI=1S/C18H19ClO2/c1-18(2,3)16(13-8-5-4-6-9-13)21-17(20)14-10-7-11-15(19)12-14/h4-12,16H,1-3H3/t16-/m1/s1 |
Clé InChI |
NKICIZOMHGFBPB-MRXNPFEDSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](C1=CC=CC=C1)OC(=O)C2=CC(=CC=C2)Cl |
SMILES canonique |
CC(C)(C)C(C1=CC=CC=C1)OC(=O)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B12534586.png)

![1-(3,5-Difluorophenyl)-1-[1-(diphenylmethyl)azetidin-3-yl]propan-2-one](/img/structure/B12534602.png)
![1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(2-piperidinylmethyl)-](/img/structure/B12534607.png)
![5-{4-[(2,6-Difluorophenyl)methoxy]-3-methoxyphenyl}-1H-pyrazole](/img/structure/B12534612.png)
![5-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12534618.png)



![1-[(2-Aminophenyl)sulfanyl]-3-{[(thiiran-2-yl)methyl]sulfanyl}propane-2-thiol](/img/structure/B12534640.png)


